L-arabinitol

Catalog No.
S587492
CAS No.
7643-75-6
M.F
C5H12O5
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-arabinitol

CAS Number

7643-75-6

Product Name

L-arabinitol

IUPAC Name

(2S,4S)-pentane-1,2,3,4,5-pentol

Molecular Formula

C5H12O5

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1

InChI Key

HEBKCHPVOIAQTA-IMJSIDKUSA-N

SMILES

C(C(C(C(CO)O)O)O)O

Synonyms

(+--)-arabitol, arabinitol, D-, arabinitol, L-, arabino-pentitol, arabitol, arabitol, (D)-isomer, arabitol, (L)-isomer, D-arabinitol, D-arabitol, DL-arabitol, L-arabinitol, lyxitol

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C([C@@H](C([C@H](CO)O)O)O)O

Diagnosis of Fungal Infections

L-arabinitol plays a crucial role in diagnosing fungal infections, particularly those caused by Candida species. These fungi naturally produce both D- and L-arabinitol isomers, but the ratio between the two forms (D-arabinitol/L-arabinitol) can indicate the presence of an infection. Studies have shown that elevated D-arabinitol/L-arabinitol ratios in urine often correlate with invasive candidiasis, especially in immunocompromised individuals like cancer patients and premature infants [, ]. This non-invasive test allows for earlier diagnosis and potentially faster initiation of antifungal treatment, improving patient outcomes.

Studying Fungal Metabolism

L-arabinitol also serves as a valuable tool in understanding fungal metabolism. Researchers use it to study the arabinose catabolic pathway, a series of biochemical reactions that fungi employ to utilize the sugar arabinose as an energy source. By investigating the enzymes involved in L-arabinitol conversion (e.g., L-arabinitol 4-dehydrogenase), scientists gain insights into the fungal metabolic machinery and its potential vulnerabilities for developing new antifungal drugs [].

Other Research Applications

Beyond fungal research, L-arabinitol possesses potential applications in other scientific areas, including:

  • Biofuel production: L-arabinitol can be converted into biofuels like xylitol, offering a renewable and sustainable alternative to fossil fuels [].
  • Cosmetics and pharmaceuticals: L-arabinitol possesses moisturizing properties and might have applications in skincare products and pharmaceutical formulations.

L-arabinitol, also known as L-arabinitol or L-lyxitol, is a sugar alcohol with the molecular formula C5H12O5C_5H_{12}O_5 and a molecular weight of approximately 152.1458 g/mol. It is classified as a polyol and is derived from the reduction of L-arabinose, a pentose sugar. L-arabinitol exists in two stereoisomeric forms, but the L-enantiomer is the biologically active form. Its structure consists of five carbon atoms, each bearing hydroxyl groups, contributing to its solubility in water and its sweet taste .

Research suggests L-arabinitol might reduce fat deposits in the intestines, although the exact mechanism remains unclear [].

, primarily involving oxidation and reduction processes. One notable reaction is its conversion to D-xylulose via the enzyme L-arabinitol 4-dehydrogenase, which utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor . Additionally, L-arabinitol can be oxidized to D-xylulose through enzymatic action or chemical oxidation methods.

L-arabinitol has been identified as a metabolite in humans and various organisms, including yeast and mice. It plays a significant role in carbohydrate metabolism, particularly in the fermentation processes of certain fungi like Saccharomyces cerevisiae and Candida species . Studies suggest that it may have potential implications in metabolic disorders such as diabetes, although further research is needed to fully understand its biological effects.

L-arabinitol can be synthesized through several methods:

  • Hydrogenation of L-arabinose: This method involves the catalytic reduction of L-arabinose using hydrogen gas in the presence of specific catalysts like L-arabinose reductase found in yeast .
  • Chemical Reduction: Alternative synthetic routes include the chemical reduction of D-xylose derivatives, typically involving tosylation followed by benzoylation .
  • Microbial Fermentation: Certain microorganisms can convert sugars into L-arabinitol through fermentation processes, making it a subject of interest for biotechnological applications.

L-arabinitol has several applications across different fields:

  • Food Industry: Used as a sugar substitute due to its sweet taste and lower caloric content.
  • Pharmaceuticals: Investigated for potential therapeutic roles in metabolic diseases.
  • Biotechnology: Utilized in fermentation processes for bioethanol production and as a carbon source for microbial growth.

Research on interaction studies involving L-arabinitol has indicated its role in metabolic pathways and its interaction with various enzymes. For instance, studies have shown that it can influence the activity of enzymes involved in carbohydrate metabolism, such as L-arabinitol 4-dehydrogenase and L-arabinitol 2-dehydrogenase . These interactions highlight its potential regulatory role within metabolic networks.

L-arabinitol shares structural similarities with other sugar alcohols and pentoses. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
D-xylitolC5H12O5Commonly used as a sweetener; derived from xylose.
D-mannitolC6H14O6Used in medical applications; has osmotic diuretic properties.
ErythritolC4H10O4Lower caloric content than other sugar alcohols; often used as a sweetener.
D-arabinoseC5H10O5A pentose sugar that can be converted to L-arabinitol.

L-arabinitol is unique due to its specific stereochemistry and biological activity, particularly its role in yeast metabolism compared to other sugar alcohols that may not exhibit similar metabolic pathways or effects.

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

152.06847348 g/mol

Monoisotopic Mass

152.06847348 g/mol

Heavy Atom Count

10

Melting Point

101 - 104 °C

UNII

45Z1K06N9V

Other CAS

7643-75-6

Wikipedia

L-arabinitol

General Manufacturing Information

L-Arabinitol: ACTIVE

Dates

Modify: 2023-08-15

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